N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring, a chlorophenoxy group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the following steps:
Formation of Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.
Introduction of Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction between 4-chlorophenol and an appropriate halogenated precursor.
Formation of Methylpropanamide Moiety: The final step involves the coupling of the benzo[d]thiazole derivative with the chlorophenoxy compound in the presence of a suitable amide-forming reagent, such as carbonyldiimidazole or dicyclohexylcarbodiimide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorophenoxy group.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-2-methylpropanamide: Similar structure but with a fluorine atom instead of chlorine, which may result in different chemical and biological properties.
N-(benzo[d]thiazol-2-yl)-2-(4-bromophenoxy)-2-methylpropanamide: Similar structure but with a bromine atom, potentially leading to different reactivity and applications.
N-(benzo[d]thiazol-2-yl)-2-(4-methylphenoxy)-2-methylpropanamide: Similar structure but with a methyl group, which may affect its chemical behavior and biological activity.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-17(2,22-12-9-7-11(18)8-10-12)15(21)20-16-19-13-5-3-4-6-14(13)23-16/h3-10H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUXPVMDAYGGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC2=CC=CC=C2S1)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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